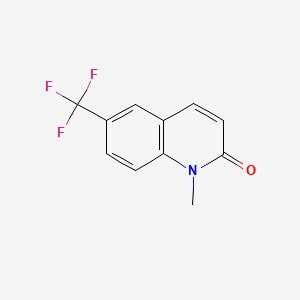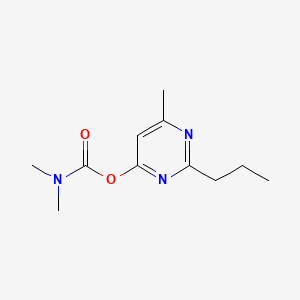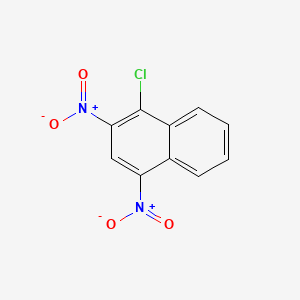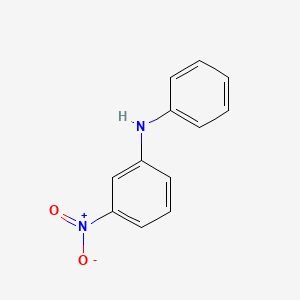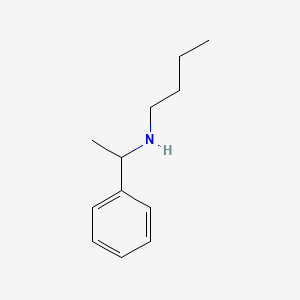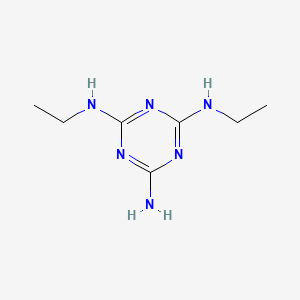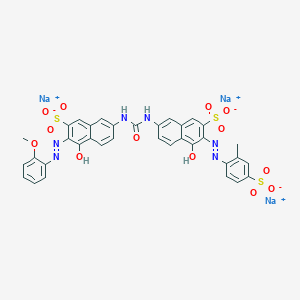
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-leucine 4-methoxy-2-naphthylamide is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of L-leucine with the amino group of 4-methoxy-2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a L-leucine derivative, an aromatic amide, a member of naphthalenes and an aromatic ether.
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatographic Applications
The use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, which shares a similar methoxynaphthalenyl group to (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide, has been explored in high-performance liquid chromatography (HPLC). It acts as a fluorogenic labeling reagent for the HPLC of biologically important thiols, such as glutathione and cysteine, with applications in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antibacterial and Antifungal Agents
2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related to this compound, have been synthesized and show significant antibacterial and antifungal activities. These compounds have been compared with standard antibacterial and antifungal agents, demonstrating potential as antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Photodynamic Therapy for Cancer Treatment
A compound containing a methoxynaphthalen-2-yl group has been used to synthesize a zinc phthalocyanine with significant potential in photodynamic therapy for cancer treatment. Its properties, such as high singlet oxygen quantum yield, make it suitable for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of 2-(6-Methoxynaphthalen-2-yl)propionic Acid Derivatives
2-(6-methoxynaphthalen-2-yl)propionic acid derivatives have been synthesized and characterized, showing in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential application of these compounds in the development of new antibacterial agents (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
Synthesis of Novel Schiff Base Ligands
Compounds derived from methoxynaphthalen-2-yl groups have been used to synthesize Schiff base ligands, which demonstrate DNA binding properties and are considered suitable drug candidates. This suggests potential applications in drug development, particularly in targeting DNA interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Eigenschaften
CAS-Nummer |
23576-37-6 |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20)/t15-/m0/s1 |
InChI-Schlüssel |
MVVPAYGKZXZGRC-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Piktogramme |
Health Hazard |
Sequenz |
L |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






